REACTION_CXSMILES
|
I[CH2:2][CH3:3].[CH3:4][O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[OH:16].C(=O)([O-])[O-].[K+].[K+]>>[CH3:4][O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[O:16][CH2:2][CH3:3] |f:2.3.4|
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Name
|
|
Quantity
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16.4 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)C(C)=O)O)=O
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Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
2-butane
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Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the resulting mixture heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 days
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Duration
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3 d
|
Type
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CUSTOM
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Details
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The solvent was removed by evaporation under vacuum
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Type
|
CUSTOM
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Details
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the residue partitioned between water (100 ml) and ethyl acetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was removed
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Type
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EXTRACTION
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Details
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extracted with further ethyl acetate (4×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (130 g)
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Type
|
WASH
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Details
|
a methanol in dichloromethane elution gradient (0-1% methanol)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)C(C)=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.15 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |